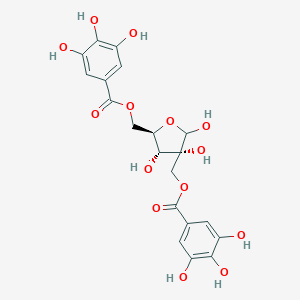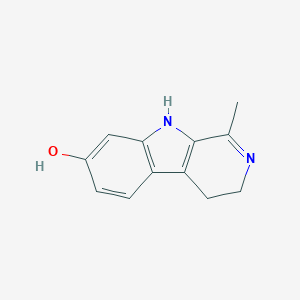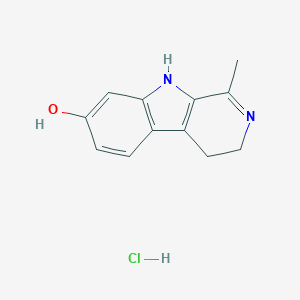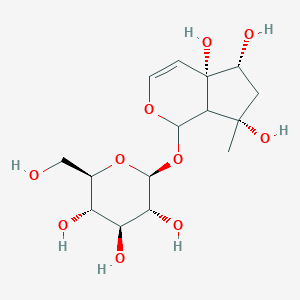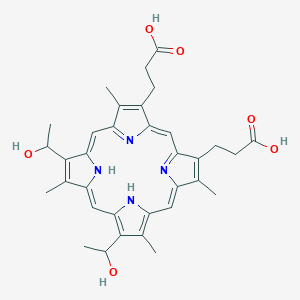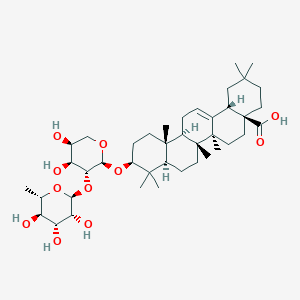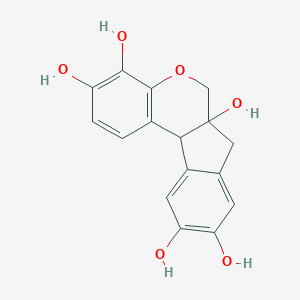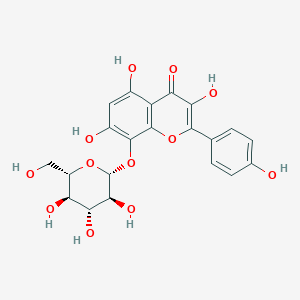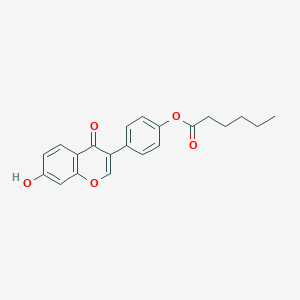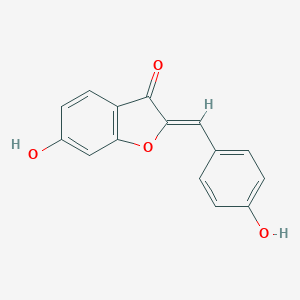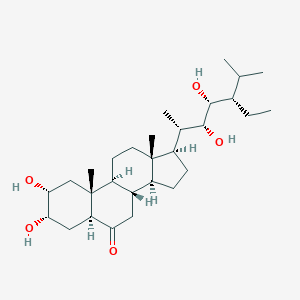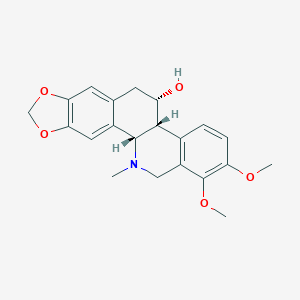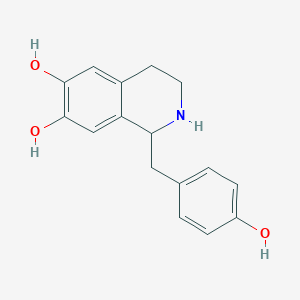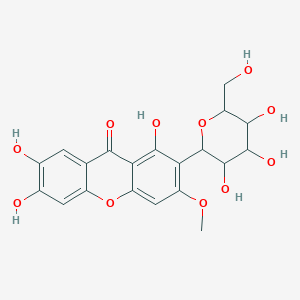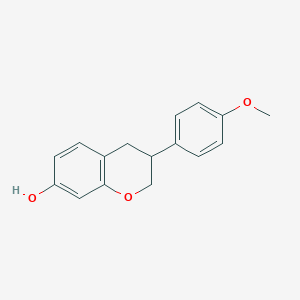
4'-Methoxy-7-isoflavanol
Übersicht
Beschreibung
4’-Methoxy-7-isoflavanol is a type of isoflavonoid, a class of flavonoid phenolic compounds . It has a molecular formula of C17H18O4 . Isoflavonoids are biologically active and are sometimes referred to as phytoestrogens, as many isoflavonoid compounds have biological effects via the estrogen receptor .
Synthesis Analysis
The synthesis of 4’-Methoxy-7-isoflavanol involves several steps. One of the final steps of medicarpin biosynthesis, from vestitone to 7,2’-dihydroxy-4’-methoxyisoflavanol, is catalyzed by vestitone reductase . The cloned enzyme exhibits strict substrate stereospecificity for (3R)-vestitone . The levels of vestitone reductase transcript greatly increase within 2 hours of elicitor addition to alfalfa cell suspension cultures, preceding the rapid increases in vestitione reductase enzyme activity and medicarpin biosynthesis .Molecular Structure Analysis
The molecular structure of 4’-Methoxy-7-isoflavanol is characterized by a molecular formula of C17H18O4 . The average mass is 286.322 Da and the monoisotopic mass is 286.120514 Da .Chemical Reactions Analysis
The chemical reactions involving 4’-Methoxy-7-isoflavanol are part of the isoflavonoid branch of phenylpropanoid metabolism . The reaction series from vestitone to the pterocarpan is thought to proceed by the vestitone reductase-catalyzed reduction of the isoflavanone vestitone to 7,2’-dihydroxy-4’-methoxy-isoflavanol .Wissenschaftliche Forschungsanwendungen
Phytoalexin Biosynthesis : A study on Trifolium pratense (red clover) shows the role of compounds including 4'-methoxy-isoflavone in the biosynthesis of phytoalexins, which are antimicrobial substances produced by plants in response to stress (Dewick, 1977).
Antimicrobial and Antioxidant Properties : Isoflavones similar to 4'-Methoxy-7-isoflavanol isolated from Erythrina latissima demonstrate antimicrobial activity against various pathogens and possess radical scavenging properties (Chacha, Bojase-Moleta, & Majinda, 2005).
Isoflavanone Metabolism in Plants : In Medicago sativa (alfalfa), studies indicate the involvement of 4'-methoxy-isoflavone in the metabolism of isoflavanone phytoalexins (Dewick & Martin, 1979).
Isoflavonoid Biosynthesis Enzymes : Research on Leguminosae highlights the role of enzymes in converting 4'-methoxyisoflavanone to health-promoting isoflavones (Akashi, Aoki, & Ayabe, 2005).
Metabolism by Human Intestinal Bacteria : A study demonstrates the ability of human intestinal bacteria to metabolize polymethoxyflavones, closely related to 4'-methoxyisoflavanones, impacting their bioactivity and bioavailability (Kim, Kim, & Han, 2014).
Nanocomposite Biosynthesis : A flavonoid similar to 4'-methoxyisoflavanone extracted from Commelina diffusa was used as a reducing and stabilizing agent in the biosynthesis of nanocomposites, suggesting potential applications in nanotechnology (Hamad, Mahmud, Sajadi, & Omar, 2019).
Antiprotozoal Activity : A novel isoflavanol isolated from Tephrosia pumila showed significant antiprotozoal activity, indicating the potential medicinal importance of isoflavanols including 4'-methoxy-7-isoflavanol (Ganapaty, Pannakal, Srilakshmi, Lakshmi, Waterman, & Brun, 2008).
Zukünftige Richtungen
The future directions for research on 4’-Methoxy-7-isoflavanol could involve further investigation into its biosynthesis, as well as its potential applications in medicine and other fields. The cloning of the vestitone reductase gene, which is involved in its synthesis, provides a specific tool for the study and manipulation of pterocarpan biosynthesis in legumes .
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-18-15-6-3-11(4-7-15)13-8-12-2-5-14(17)9-16(12)19-10-13/h2-7,9,13,17H,8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRFNXQLWQOWED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90909290 | |
| Record name | 3-(4-Methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methoxy-7-isoflavanol | |
CAS RN |
10499-17-9 | |
| Record name | 4'-O-Methyl equol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010499179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



